Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212177
InChI: InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C13H15ClO4
Molecular Weight: 270.71 g/mol

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC16212177

Molecular Formula: C13H15ClO4

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate -

Specification

Molecular Formula C13H15ClO4
Molecular Weight 270.71 g/mol
IUPAC Name ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate
Standard InChI InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Standard InChI Key ARNRPOPWMWTFDX-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Substituent Effects

The compound features a β-keto ester moiety (-CO-COO-\text{-CO-COO-}) attached to a phenyl ring substituted with chlorine at the para-position and an ethoxy group at the meta-position. This arrangement creates a unique electronic environment: the electron-withdrawing chlorine atom and the electron-donating ethoxy group influence the reactivity of the aromatic ring and the keto-enol tautomerism of the β-keto ester . The spatial orientation of these groups also affects intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in crystallization and solubility.

Comparative Analysis with Structural Analogs

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate shares structural similarities with other β-keto esters, but subtle differences in substituents lead to distinct properties. For example:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Variation
Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoateC12H13ClO4\text{C}_{12}\text{H}_{13}\text{ClO}_4257.0 Methoxy at ortho instead of ethoxy
Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoateC13H15ClO4\text{C}_{13}\text{H}_{15}\text{ClO}_4270.71 Chloro and ethoxy positions swapped

The substitution pattern directly impacts physicochemical properties. For instance, replacing methoxy with ethoxy increases molecular weight by ~13.7 g/mol and enhances lipophilicity (LogP: estimated 2.8 vs. 2.37 for the methoxy analog ).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Claisen condensation reaction between ethyl chloroacetate and 4-chloro-3-ethoxyphenylacetophenone. This method proceeds under alkaline conditions, facilitating enolate formation and subsequent nucleophilic attack. A study on analogous MDM2 inhibitors highlights the use of palladium-catalyzed cross-coupling reactions to introduce aromatic substituents , suggesting potential applicability for tailoring the phenyl group in this compound.

Scalability and Process Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Precise temperature control (typically 60–80°C) and solvent selection (e.g., tetrahydrofuran or dimethylformamide) are critical to minimizing side reactions, such as ester hydrolysis or premature keto-enol tautomerization .

Physicochemical and Spectroscopic Properties

Key Parameters

  • LogP: Estimated 2.8 (indicating moderate lipophilicity)

  • Polar Surface Area: ~53 Ų (similar to analogs with hydrogen-bond acceptors)

  • Rotatable Bonds: 6 (suggesting conformational flexibility)

Spectroscopic Signatures

  • 1H^1\text{H} NMR: Peaks at δ 1.3–1.4 ppm (ethyl group triplet), δ 4.2–4.4 ppm (ester -OCH2), and δ 7.2–7.6 ppm (aromatic protons) .

  • IR: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .

Biological Relevance and Applications

Biochemical Interactions

The β-keto ester group is prone to hydrolysis, yielding 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoic acid and ethanol. This reactivity is exploited in prodrug design, where enzymatic cleavage releases active metabolites . Preliminary studies on analogous compounds suggest interactions with cytochrome P450 enzymes, though specific targets for this compound remain uncharacterized .

Future Research Directions

  • Pharmacological Profiling: Screen for activity against cancer targets (e.g., MDM2-p53 pathway) .

  • Synthetic Methodology: Develop enantioselective routes using organocatalysts.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicity.

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